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Abstract
LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8

(CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes.

This document provides a comprehensive technical overview of LMD-009, encompassing its

chemical structure, physicochemical properties, mechanism of action, signaling pathways, and

detailed experimental protocols for its characterization. The information presented herein is

intended to serve as a valuable resource for researchers and drug development professionals

working on CCR8-targeted therapeutics.

Chemical Structure and Properties
LMD-009, with the IUPAC name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-

spiro[4.5]decan-4-one, is a synthetic small molecule that acts as a selective agonist for the

human CCR8 receptor.[1][2] Its chemical and physical properties are summarized in the table

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8105944?utm_src=pdf-interest
https://www.benchchem.com/product/b8105944?utm_src=pdf-body
https://www.benchchem.com/product/b8105944?utm_src=pdf-body
https://www.benchchem.com/product/b8105944?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17652183/
https://www.biorxiv.org/content/10.1101/2023.12.30.573520v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8105944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

8-[3-(2-

methoxyphenoxy)benzyl]-1-

phenethyl-1,3,8-triaza-

spiro[4.5]decan-4-one

[1]

Molecular Formula C29H33N3O3 [1]

Molecular Weight 471.60 g/mol [3]

CAS Number 950195-51-4

SMILES

COC1=CC=CC=C1OC2=CC=

CC(=C2)CN3CCC4(CC3)C(=O

)NCN4CCC5=CC=CC=C5

Appearance White to off-white solid

Biological Activity and Mechanism of Action
LMD-009 is a potent and selective agonist for the human CCR8 receptor, exhibiting no

significant activity against other tested chemokine receptors. Its agonistic activity initiates a

cascade of intracellular signaling events, leading to various cellular responses.

Binding to CCR8
LMD-009 binds to a ligand-binding pocket on the extracellular side of the CCR8

transmembrane domain. Cryo-electron microscopy studies have revealed key amino acid

residues within CCR8 that are crucial for the interaction with LMD-009. These include hydrogen

bond interactions with E2867.39 and Y1724.64, and hydrophobic contacts with Y421.39,

V1093.28, Y1133.32, and F2546.51. Notably, the glutamic acid residue at position 286

(E2867.39) in the seventh transmembrane helix is a critical anchor point for LMD-009 binding,

as its mutation to alanine results in a nearly 1000-fold decrease in potency.

Signaling Pathways
Upon binding to CCR8, LMD-009 induces a conformational change in the receptor, leading to

the activation of intracellular G proteins. This activation triggers downstream signaling
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cascades, primarily through the Gαi and Gαq pathways.
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Caption: LMD-009 induced CCR8 signaling pathway.

The primary downstream effects of LMD-009-mediated CCR8 activation are:

Inositol Phosphate Accumulation: Activation of Phospholipase C (PLC) by the Gαq subunit

leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 is a hallmark of this

pathway activation. LMD-009 stimulates inositol phosphate accumulation with an EC50

value of 11 nM in COS-7 cells expressing the human CCR8 receptor.

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering

the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase

in intracellular Ca²⁺ concentration is a key second messenger in many cellular processes.

LMD-009 mediates calcium release in Chinese hamster ovary cells with an EC50 value of 87

nM.

Chemotaxis: The integrated signaling events, including calcium mobilization and other G

protein-mediated pathways, culminate in directed cell movement, or chemotaxis. LMD-009
has been shown to induce migration of lymphocyte L1.2 cells.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of LMD-009.
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Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream product of Gαq-

coupled GPCR activation.

Start

Seed COS-7 cells expressing
human CCR8

Label cells with [³H]-myo-inositol

Stimulate with LMD-009
(0-20 nM for 90 min)

Lyse cells and collect supernatant

Separate inositol phosphates by
anion exchange chromatography

Quantify radioactivity by
scintillation counting
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Caption: Workflow for Inositol Phosphate Accumulation Assay.

Methodology:

Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human

CCR8 receptor. Transfected cells are seeded into 24-well plates.

Metabolic Labeling: Cells are incubated overnight with [³H]-myo-inositol in inositol-free

medium to allow for its incorporation into cellular phosphoinositides.

Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer

containing LiCl (to inhibit inositol monophosphatase). Subsequently, cells are stimulated with

varying concentrations of LMD-009 (e.g., 0-20 nM) for 90 minutes at 37°C.

Extraction: The stimulation is terminated by the addition of a cold acid solution (e.g.,

perchloric acid). The cell lysates are collected and neutralized.

Purification: The total inositol phosphates are separated from free inositol and

glycerophosphoinositol by anion-exchange chromatography (e.g., using Dowex AG1-X8

columns).

Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation

counting. Data are then analyzed to determine the EC50 value.

Calcium Release Assay
This assay measures the transient increase in intracellular calcium concentration following

receptor activation.

Methodology:

Cell Preparation: Chinese hamster ovary (CHO) cells or other suitable cell lines stably

expressing human CCR8 are harvested and washed.

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2

AM or Indo-1 AM, in a physiological buffer. The acetoxymethyl (AM) ester form of the dye

allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping

the fluorescent indicator inside the cell.
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Stimulation and Measurement: The dye-loaded cells are placed in a fluorometer or a

fluorescence plate reader. A baseline fluorescence is recorded, and then LMD-009 (e.g., 0-

100 nM) is added. The change in fluorescence intensity, which is proportional to the

intracellular calcium concentration, is monitored over time (typically for 1 hour).

Data Analysis: The peak fluorescence response is measured and plotted against the

concentration of LMD-009 to determine the EC50 value.

Chemotaxis Assay
This assay assesses the ability of LMD-009 to induce directed migration of cells expressing

CCR8.

Methodology:

Cell Preparation: Lymphocyte L1.2 cells stably expressing human CCR8 are harvested,

washed, and resuspended in a serum-free medium.

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a

porous membrane insert) is used. The lower chamber is filled with medium containing

various concentrations of LMD-009 (e.g., 0.1 nM to 100 µM).

Cell Migration: A suspension of the CCR8-expressing cells is added to the upper chamber.

The plate is then incubated for a specific period (e.g., 40 minutes) at 37°C to allow for cell

migration through the porous membrane towards the chemoattractant in the lower chamber.

Quantification of Migrated Cells: The non-migrated cells on the upper side of the membrane

are removed. The cells that have migrated to the lower side of the membrane are fixed,

stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated

cells can be quantified using a fluorescent dye and a plate reader.

Data Analysis: The number of migrated cells is plotted against the concentration of LMD-009
to generate a chemotactic response curve.

Conclusion
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LMD-009 is a valuable pharmacological tool for studying the biology of the CCR8 receptor. Its

high potency and selectivity make it an excellent probe for elucidating the role of CCR8 in

various physiological and pathological processes. The detailed chemical, biological, and

methodological information provided in this guide serves as a foundational resource for

researchers aiming to leverage LMD-009 in their studies and for those involved in the

development of novel therapeutics targeting the CCR8 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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